
Bfl-1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bfl-1-IN-1 is a selective inhibitor of the Bfl-1 protein, which is a member of the Bcl-2 family of proteins. These proteins are involved in the regulation of apoptosis, or programmed cell death. This compound has been shown to inhibit Bfl-1 and Mcl-1 with Ki values of 0.63 and 6.77 μM, respectively . This compound is of significant interest in the field of cancer research due to its potential to overcome resistance to BH3 mimetics in lymphomas .
Vorbereitungsmethoden
The synthesis of Bfl-1-IN-1 involves the discovery and optimization of (2-naphthylthio)acetic acid derivatives as selective Bfl-1 inhibitors The synthetic route typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) to dissolve the compound The reaction conditions may include the use of various reagents and catalysts to facilitate the formation of the desired product
Analyse Chemischer Reaktionen
Bfl-1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of disulfide tethering screens has identified small molecules that target the Bfl-1 protein by forming covalent bonds with cysteine residues .
Wissenschaftliche Forschungsanwendungen
Bfl-1-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has been shown to overcome resistance to BH3 mimetics in lymphomas by targeting the Bfl-1 protein . This compound has also been used to study the role of Bfl-1 in the regulation of apoptosis and the development of cancer .
Wirkmechanismus
Bfl-1-IN-1 exerts its effects by selectively inhibiting the Bfl-1 protein, which is involved in the regulation of apoptosis. The compound binds to the BH3-binding groove of the Bfl-1 protein, preventing it from interacting with pro-apoptotic proteins and thereby promoting cell death . This mechanism of action is particularly important in the context of cancer, where the overexpression of anti-apoptotic proteins like Bfl-1 can contribute to tumor survival and resistance to therapy .
Vergleich Mit ähnlichen Verbindungen
Bfl-1-IN-1 is unique in its selectivity for the Bfl-1 protein, which distinguishes it from other BH3 mimetics that target different members of the Bcl-2 family. Similar compounds include venetoclax, a selective Bcl-2 inhibitor, and Mcl-1 inhibitors that are currently in clinical development . this compound is distinct in its ability to target Bfl-1 specifically, making it a valuable tool for studying the role of this protein in cancer and for developing new therapeutic strategies .
Eigenschaften
Molekularformel |
C31H31NO5S2 |
|---|---|
Molekulargewicht |
561.7 g/mol |
IUPAC-Name |
2-[1-(cyclohexylmethoxy)-4-[(4-phenylphenyl)sulfonylamino]naphthalen-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C31H31NO5S2/c33-30(34)21-38-29-19-28(26-13-7-8-14-27(26)31(29)37-20-22-9-3-1-4-10-22)32-39(35,36)25-17-15-24(16-18-25)23-11-5-2-6-12-23/h2,5-8,11-19,22,32H,1,3-4,9-10,20-21H2,(H,33,34) |
InChI-Schlüssel |
RERKNTGEXOIQNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)COC2=C(C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


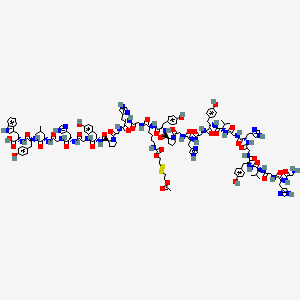
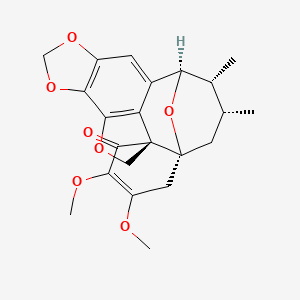

![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)

![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)
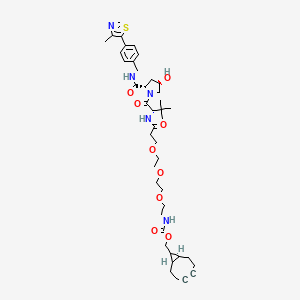
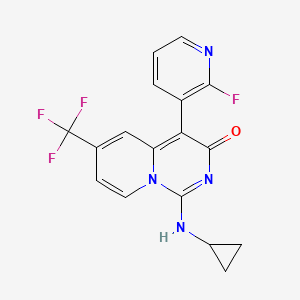
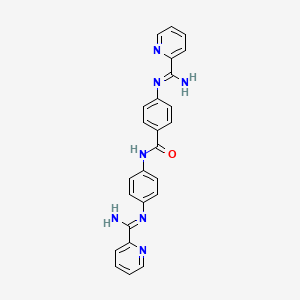




![1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene](/img/structure/B12368877.png)
